2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate

Sunscreen formulation UV absorber Solid-state UV filter

2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate (CAS 131512-74-8) is a synthetic organic compound belonging to the 5-phenyl-2,4-pentadienoate ester class, characterized by a 2-ethylhexyl ester moiety and a cyano substituent at the 2-position of the pentadienoate backbone. It is a yellow crystalline powder (mp 81–86 °C) with a molecular weight of 311.42 g/mol and a computed LogP of 5.9, indicating substantial lipophilicity.

Molecular Formula C20H25NO2
Molecular Weight 311.425
CAS No. 131512-74-8
Cat. No. B594377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate
CAS131512-74-8
Molecular FormulaC20H25NO2
Molecular Weight311.425
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C(=CC=CC1=CC=CC=C1)C#N
InChIInChI=1S/C20H25NO2/c1-3-5-10-17(4-2)16-23-20(22)19(15-21)14-9-13-18-11-7-6-8-12-18/h6-9,11-14,17H,3-5,10,16H2,1-2H3/b13-9+,19-14+
InChIKeyYWZLSHJSUDBZRY-QZTGBSOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate (CAS 131512-74-8): Chemical Identity and Core Properties for Sourcing


2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate (CAS 131512-74-8) is a synthetic organic compound belonging to the 5-phenyl-2,4-pentadienoate ester class, characterized by a 2-ethylhexyl ester moiety and a cyano substituent at the 2-position of the pentadienoate backbone [1]. It is a yellow crystalline powder (mp 81–86 °C) with a molecular weight of 311.42 g/mol and a computed LogP of 5.9, indicating substantial lipophilicity [1][2]. The compound is primarily supplied as a research intermediate in organic synthesis, with typical commercial purity specifications of ≥97% (HPLC) and moisture content ≤0.5% [2].

Why In-Class Substitution of 2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate Carries Procurement Risk


Within the 5-phenyl-2,4-pentadienoate structural family, even minor alterations in the ester alcohol chain produce substantial shifts in key physicochemical parameters that directly govern performance in formulation and biological contexts. The 2-ethylhexyl ester exhibits a measured melting point of 81–86 °C (solid at room temperature), whereas the commercial UV-filter octocrylene (a related 2-ethylhexyl cyanoacrylate) is a viscous liquid with a melting point of approximately 14 °C [1][2]. The computed LogP of 5.9 for the 2-ethylhexyl ester contrasts sharply with the free acid form (LogP 2.24), and the ethyl ester homolog possesses a lower molecular weight (227.26 g/mol) with predictably different solubility and volatility profiles [1][3]. These divergent properties mean that one member of this class cannot function as a drop-in replacement for another in applications where physical state, lipophilicity, or release kinetics of the active acid moiety are critical design parameters.

Quantitative Differentiation Evidence for 2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate (CAS 131512-74-8)


Physical State Differentiation: Crystalline Solid Versus Liquid Octocrylene at Ambient Temperature

The target compound is a crystalline solid with a melting point of 81–86 °C, in contrast to the widely used UV-filter octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), which is a viscous liquid with a melting point of approximately 14 °C [1]. This solid-state property enables formulation strategies (e.g., powder-based dispersions, solid stick sunscreens) that are incompatible with liquid UV absorbers, without requiring encapsulation or pre-dispersion steps [1].

Sunscreen formulation UV absorber Solid-state UV filter

Lipophilicity Gradient: 2-Ethylhexyl Ester Provides Optimized LogP for Membrane Partitioning Versus Free Acid

The 2-ethylhexyl ester exhibits a computed LogP of 5.9, substantially higher than the free acid form, 2-cyano-5-phenyl-2,4-pentadienoic acid (LogP 2.24) [1][2]. This LogP differential of approximately 3.66 log units translates to a predicted ~4,600-fold increase in octanol/water partition coefficient, consistent with the ester serving as a lipophilic prodrug that can be hydrolyzed in situ to release the pharmacologically active acid [2][3]. The free acid is a known inhibitor of the mitochondrial pyruvate carrier (MPC) with a reported IC50 of 200 nM (pIC50 6.7) [3].

Mitochondrial pyruvate carrier Prodrug design Lipophilicity optimization

Molecular Weight and Carbon Count: Intermediate Size Between Ethyl Ester and Octocrylene Provides Distinct Volatility and Solubility Profile

With a molecular weight of 311.42 g/mol and 20 carbon atoms, the 2-ethylhexyl ester occupies an intermediate position between the ethyl ester (C14H13NO2, MW 227.26) and octocrylene (C24H27NO2, MW 361.48) [1][2]. This intermediate molecular size, combined with a boiling point predicted at 461.3 °C, suggests lower volatility compared to the ethyl ester homolog while maintaining better solubility in organic solvents than the bulkier octocrylene .

Synthetic intermediate Volatility Organic synthesis

Commercial Purity Benchmark: ≥97% HPLC Purity with Moisture Specification Supports Reproducible Research Use

The compound is commercially available with a minimum HPLC purity specification of 97% and controlled moisture content of ≤0.5% [1]. This purity level exceeds the typical industrial-grade specifications (often 95% or unspecified) for related 5-phenyl-2,4-pentadienoate esters offered as bulk intermediates, and is accompanied by a defined melting point range of 81–86 °C that serves as an identity and purity verification parameter without requiring advanced analytical instrumentation [1].

Chemical procurement Purity specification Quality control

Optimal Application Scenarios for 2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate Based on Differentiated Properties


Solid-State UV-Filter Formulation Development

The crystalline solid physical state (mp 81–86 °C) uniquely positions this compound for solid sunscreen stick, pressed powder, or anhydrous dispersion formulations where liquid UV absorbers like octocrylene (mp 14 °C) are incompatible [Section 3, Evidence_Item 1]. Formulators can directly incorporate the solid into powder blends or wax-based matrices without pre-dispersion or encapsulation, simplifying process development and potentially improving the physical stability of the finished product during temperature cycling [1].

Mitochondrial Pyruvate Carrier (MPC) Inhibitor Prodrug Research

The high LogP of 5.9 (ΔLogP 3.66 vs. the free acid) suggests utility as a lipophilic prodrug for delivering the MPC-inhibiting 2-cyano-5-phenyl-2,4-pentadienoic acid (IC50 200 nM) into cells [Section 3, Evidence_Item 2]. Investigators studying metabolic reprogramming in cancer or metabolic disorders can evaluate whether esterase-mediated hydrolysis of the 2-ethylhexyl ester improves intracellular accumulation of the active acid compared to direct administration of the ionized carboxylate form [2].

Synthetic Intermediate for Designed UV-Absorbing Chromophores

As a member of the 5-phenyl-2,4-pentadienoate class with a cyano electron-withdrawing substituent, the compound serves as a versatile intermediate for constructing extended conjugated systems with tunable UV absorption [Section 3, Evidence_Item 3]. The intermediate molecular weight (311.42 g/mol) and boiling point (461.3 °C) provide a practical balance of reduced volatility and manageable viscosity for multi-step synthetic transformations, making it preferable to the more volatile ethyl ester homolog for reactions above ambient temperature [3].

Reproducible In Vitro Pharmacology and SAR Studies

For structure-activity relationship (SAR) programs investigating the 5-phenyl-2,4-pentadienoate pharmacophore, the batch-to-batch consistency provided by ≥97% HPLC purity and ≤0.5% moisture specification reduces confounding variables in dose-response experiments [Section 3, Evidence_Item 4]. The sharp melting point (81–86 °C) enables rapid identity verification and purity assessment by analytical laboratories without requiring full chromatographic re-analysis of each received lot, streamlining quality control workflows in multi-compound screening campaigns [4].

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